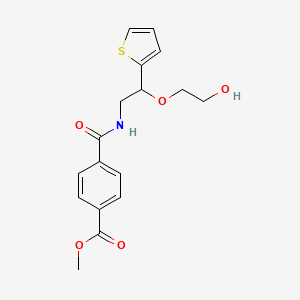
Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C17H19NO5S and its molecular weight is 349.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate.
Methyl 4-((2-(methoxyethoxy)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate.
Propyl 4-((2-(2-hydroxyethoxy)-2-(furan-2-yl)ethyl)carbamoyl)benzoate.
This unique compound's versatility and reactivity make it a valuable subject in scientific research and industrial applications.
Biologische Aktivität
Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H19NO5S
- Molecular Weight : 349.4 g/mol
- IUPAC Name : Methyl 4-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]carbamoyl]benzoate
This compound features a benzoate structure with a thiophene moiety and a hydroxyethoxy side chain, which may contribute to its biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, related benzoates have shown effectiveness against various bacterial strains, indicating potential for this compound as an antimicrobial agent.
- Antitumor Activity : Compounds featuring thiophene and benzoate groups have been implicated in antitumor activity through mechanisms such as apoptosis induction in cancer cells. The presence of the carbamoyl group may enhance interaction with tumor cell receptors .
- Antioxidant Properties : The structural components of the compound may confer antioxidant capabilities, which can help mitigate oxidative stress in biological systems, potentially benefiting conditions associated with oxidative damage .
Case Studies and Experimental Data
Several studies have investigated the biological activities of similar compounds, providing insights into the potential efficacy of this compound.
These findings highlight the compound's potential across various therapeutic areas.
Eigenschaften
IUPAC Name |
methyl 4-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-22-17(21)13-6-4-12(5-7-13)16(20)18-11-14(23-9-8-19)15-3-2-10-24-15/h2-7,10,14,19H,8-9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFONQCCZNSHKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














